![molecular formula C20H14N2O6 B2364633 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate CAS No. 931352-40-8](/img/structure/B2364633.png)
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, a chromenone (2H-chromen-2-one) structure, and an acetate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the chromenone structure are both heterocyclic components, which could have significant implications for the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the acetate group could potentially undergo hydrolysis, and the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the methoxy and acetate groups could impact its solubility, while the chromenone structure could influence its UV/Vis absorption properties .Scientific Research Applications
Antibacterial Properties
Studies have shown that synthesized derivatives related to 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate exhibit significant antibacterial activities. For instance, derivatives of 4-hydroxy-chromen-2-one demonstrated high levels of bacteriostatic and bactericidal activity against bacteria such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds were characterized using advanced analytical methods, including IR, 1H-NMR, and 13C-NMR spectra, indicating their potential as novel organic compounds for combating bacterial infections (Behrami & Dobroshi, 2019).
Anticancer Activity
The synthesis and biological evaluation of new oxadiazoline-substituted naphthalenyl acetates have shown significant anticancer activity. Derivatives with acetoxy groups at specific positions on the phenyl ring exhibited notable activity against various cancer cell lines. These compounds, due to their molecular and pharmacokinetic properties, have been deemed safe, with promising drug-likeness scores, highlighting their potential as anticancer agents (Chaaban et al., 2014).
Antioxidant Properties
Oxadiazole and pyrazole novel derivatives have been evaluated for their antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological assessments have demonstrated these compounds' efficacy in free radical scavenging and inhibitory effects on inflammation, suggesting their usefulness in managing oxidative stress and inflammation-related conditions (Faheem, 2018).
Corrosion Inhibition
The thermodynamic properties of certain oxadiazole derivatives, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have been studied for their application as corrosion inhibitors for mild steel in sulfuric acid media. These studies revealed the compounds' effectiveness in inhibiting corrosion, attributed to their adsorption on the metal surface, and thus, highlight their potential application in protecting metals from corrosion (Bouklah et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antitumor activity , suggesting potential targets within cancer cells.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity
Biochemical Pathways
Given its potential antitumor activity , it may influence pathways related to cell proliferation, apoptosis, or other processes critical to cancer progression.
Pharmacokinetics
Factors such as lipophilicity and molecular size typically influence a compound’s bioavailability
Result of Action
Given its potential antitumor activity , it may induce cell cycle arrest, apoptosis, or other changes in cancer cells.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Safety and Hazards
Future Directions
The future research directions would depend on the intended use of the compound. If it’s being studied for potential pharmaceutical applications, future work could involve in-depth biological testing. If it’s being used for material science applications, future research could focus on studying its physical properties in more detail .
properties
IUPAC Name |
[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6/c1-11(23)26-15-8-5-13-9-16(20(24)27-17(13)10-15)19-21-18(22-28-19)12-3-6-14(25-2)7-4-12/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOPUJSSWXYJBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

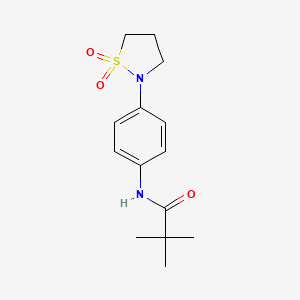

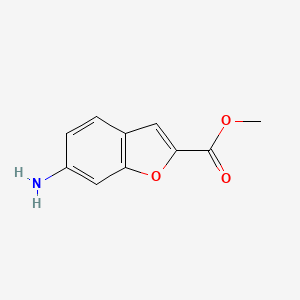
![3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2364556.png)

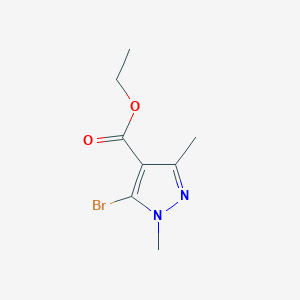

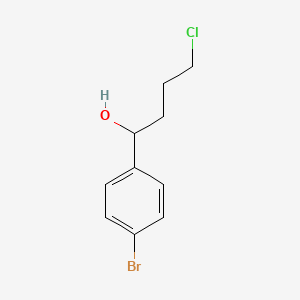
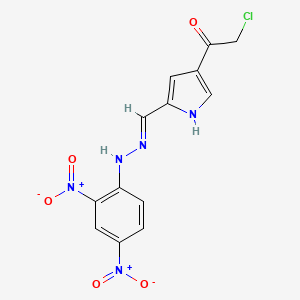
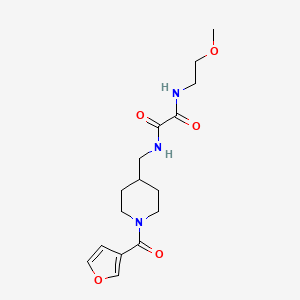


![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2364573.png)
